5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N-methylnaphthalen-1-amine
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Overview
Description
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N-methylnaphthalen-1-amine is an organic compound that features a boron-containing dioxaborinane ring and a naphthalenamine moiety
Preparation Methods
The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N-methylnaphthalen-1-amine typically involves the reaction of a boronic acid derivative with a suitable naphthalenamine precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N-methylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced boron-containing compounds.
Scientific Research Applications
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N-methylnaphthalen-1-amine has several scientific research applications:
Chemistry: It is used in organic synthesis as a building block for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of boron-containing molecules with biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-based drugs.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N-methylnaphthalen-1-amine involves its interaction with molecular targets through its boron-containing moiety. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N-methylnaphthalen-1-amine can be compared with other boron-containing compounds such as:
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole: This compound also features a dioxaborinane ring but differs in its pyrazole moiety, which imparts different chemical and biological properties.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound has a phenyl group instead of the naphthalenamine moiety, making it less complex but still valuable in organic synthesis.
Properties
Molecular Formula |
C16H20BNO2 |
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Molecular Weight |
269.1 g/mol |
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N-methylnaphthalen-1-amine |
InChI |
InChI=1S/C16H20BNO2/c1-16(2)10-19-17(20-11-16)14-8-4-7-13-12(14)6-5-9-15(13)18-3/h4-9,18H,10-11H2,1-3H3 |
InChI Key |
QTRAXTIGHSPKFC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C3C=CC=C(C3=CC=C2)NC |
Origin of Product |
United States |
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